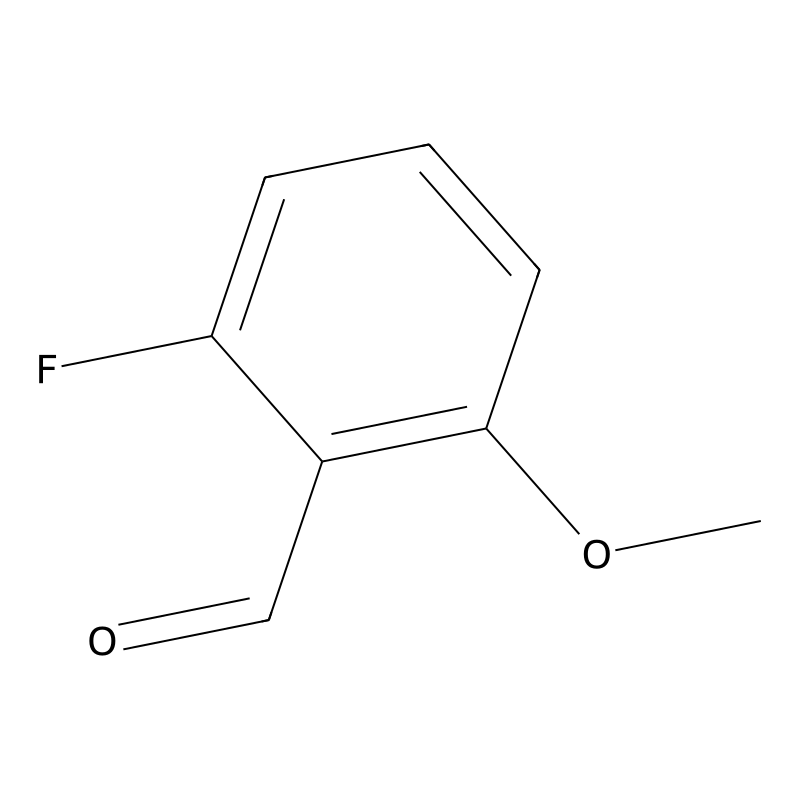2-Fluoro-6-methoxybenzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Medicinal Chemistry:
The combination of a fluorine atom and a methoxy group can influence the biological properties of molecules. Fluorine substitution can enhance the binding affinity of drugs to their targets, while the methoxy group can improve water solubility and bioavailability.
These properties make 2-fluoro-6-methoxybenzaldehyde a potential candidate for the development of new drugs, particularly in areas like:
- Antibacterial and antifungal agents: The presence of the aldehyde group suggests the possibility of exploring its antimicrobial activity. Studies have shown that certain fluorinated aromatic aldehydes exhibit antibacterial and antifungal properties []. Further research is needed to determine if 2-fluoro-6-methoxybenzaldehyde possesses similar activity.
- Anticancer agents: Fluorine substitution has been linked to improved anticancer properties in some drugs []. The combination of fluorine and the methoxy group in 2-fluoro-6-methoxybenzaldehyde warrants further investigation in this area.
Material Science:
Fluorinated aromatic aldehydes can be used as building blocks for the synthesis of various functional materials. 2-Fluoro-6-methoxybenzaldehyde could potentially be employed in the development of:
- Liquid crystals: Fluorinated aromatic compounds are known to exhibit liquid crystalline behavior, which is essential for various display technologies. Investigating the liquid crystalline properties of 2-fluoro-6-methoxybenzaldehyde could lead to new applications in this field.
- Polymers: Aromatic aldehydes can be used as monomers for the synthesis of polymers with unique properties. The introduction of fluorine and methoxy groups in 2-fluoro-6-methoxybenzaldehyde could potentially lead to the development of novel polymers with tailored properties for various applications.
Organic Synthesis:
-Fluoro-6-methoxybenzaldehyde can serve as a valuable intermediate in the synthesis of more complex organic molecules. Its reactive aldehyde group allows for further functionalization through various chemical reactions.
This makes it a potential building block for the synthesis of:
- Fine chemicals: These are specialized chemicals used in various industries, such as pharmaceuticals, cosmetics, and agrochemicals. The unique properties of 2-fluoro-6-methoxybenzaldehyde could be beneficial in the synthesis of novel fine chemicals.
- Drug precursors: The molecule can potentially be used as a starting material for the synthesis of more complex drug molecules, especially those containing similar functional groups.
2-Fluoro-6-methoxybenzaldehyde is an organic compound with the molecular formula and a molecular weight of approximately 154.14 g/mol. It features a methoxy group at the 6-position and a fluorine atom at the 2-position of a benzaldehyde structure. This compound is characterized by its white crystalline appearance, with a melting point ranging from 47 °C to 51 °C . It serves as a significant building block in organic synthesis, particularly in medicinal chemistry and drug discovery.
- Wittig Reaction: This compound can react with phosphonium salts to form alkenes, which are crucial for synthesizing more complex structures .
- Friedel-Crafts Acylation: It can undergo acylation reactions to introduce additional functional groups into the aromatic ring, enhancing its reactivity and utility in synthetic pathways .
- Formation of Bicyclic Compounds: This compound is also involved in the synthesis of bicyclic heterocycles, such as hydroisoquinolines and quinazolines, through various coupling reactions .
Research indicates that 2-fluoro-6-methoxybenzaldehyde exhibits notable biological activities. It has been studied for its potential as an active pharmaceutical ingredient (API), particularly in the development of antihypertensive agents and anticancer compounds. The unique combination of fluorine and methoxy groups enhances its pharmacological properties, making it a valuable candidate for further biological evaluation .
The synthesis of 2-fluoro-6-methoxybenzaldehyde can be achieved through several methods:
- Direct Fluorination: Fluorination of methoxy-substituted benzaldehydes can yield the desired compound.
- Electrophilic Aromatic Substitution: Utilizing fluorinating agents on methoxy-substituted aromatic compounds can effectively introduce the fluorine atom at the desired position.
- Wittig Reaction: As mentioned earlier, this method allows for constructing complex structures from simpler precursors, incorporating 2-fluoro-6-methoxybenzaldehyde as a key intermediate .
2-Fluoro-6-methoxybenzaldehyde finds applications in various fields:
- Pharmaceutical Industry: It is primarily used as a precursor in the synthesis of APIs, particularly those targeting cardiovascular diseases and cancer treatment .
- Material Science: The compound serves as a building block for developing novel materials with specific electronic or optical properties.
- Organic Synthesis: It is utilized in synthesizing diverse organic compounds, including ligands and catalysts used in various
Studies on 2-fluoro-6-methoxybenzaldehyde have highlighted its interactions with biological targets. Its unique structure allows it to engage with various receptors and enzymes, potentially influencing metabolic pathways relevant to disease states. Further research is required to fully elucidate its mechanism of action and therapeutic potential.
Several compounds share structural similarities with 2-fluoro-6-methoxybenzaldehyde. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Fluoro-4-methoxybenzaldehyde | 331-64-6 | Different substitution pattern; potential API. |
| 3-Bromo-5-fluoro-2-methoxybenzaldehyde | 1009093-60-0 | Contains bromine; alters reactivity profiles. |
| 2,3-Difluoro-6-methoxybenzaldehyde | 187543-87-9 | Two fluorine atoms; modifies electronic properties. |
| 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | 1427438-90-1 | Hydroxy group adds different reactivity; potential for hydrogen bonding. |
Each compound exhibits distinct chemical behaviors due to variations in substituent positions and types, influencing their applications in pharmaceuticals and materials science.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








